Dibromoiron;1,2-dimethoxyethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalysis in Atom Transfer Radical Polymerization (ATRP)

Specific Scientific Field: Organometallic chemistry and polymer science.

Summary: Iron(II) bromide, dimethoxyethane adduct serves as a catalyst in Atom Transfer Radical Polymerization (ATRP). ATRP is a versatile method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. The use of iron(II) bromide in ATRP allows for the controlled growth of polymer chains by mediating radical reactions.

Experimental Procedure:Monomer Selection: Choose a suitable monomer (e.g., styrene, methyl methacrylate) and dissolve it in dimethoxyethane.

Catalyst Preparation: Dissolve iron(II) bromide in dimethoxyethane to create the catalyst solution.

Initiation: Introduce an initiator (e.g., alkyl halide) to initiate the polymerization process.

Polymerization: Add the monomer solution to the reaction mixture containing the catalyst. The iron(II) bromide complex activates the dormant polymer chain end, allowing controlled polymer growth.

Termination: Quench the reaction by adding a suitable terminating agent (e.g., ethanolamine).

Results: The ATRP process using iron(II) bromide, dimethoxyethane adduct yields well-defined polymers with controlled molecular weights and low polydispersities. Researchers can tailor polymer properties by adjusting reaction conditions and monomer ratios .

Synthesis of Iron Nanoparticles

Specific Scientific Field: Nanomaterials and materials science.

Summary: Iron nanoparticles find applications in catalysis, drug delivery, and magnetic resonance imaging. The dimethoxyethane adduct of iron(II) bromide can serve as a precursor for synthesizing iron nanoparticles.

Experimental Procedure:Precursor Synthesis: Prepare the iron(II) bromide, dimethoxyethane adduct.

Reduction Reaction: React the precursor with a reducing agent (e.g., sodium borohydride) in an inert atmosphere to form iron nanoparticles.

Characterization: Analyze the size, shape, and magnetic properties of the nanoparticles using techniques such as transmission electron microscopy (TEM) and vibrating sample magnetometry (VSM).

Results: Iron nanoparticles exhibit unique properties due to their small size and high surface area. These nanoparticles can be functionalized for specific applications, such as targeted drug delivery or environmental remediation .

Photocatalysis

Specific Scientific Field: Environmental chemistry and sustainable energy.

Summary: Iron(II) bromide, dimethoxyethane adduct can act as a photocatalyst for organic transformations under visible light.

Experimental Procedure:Catalyst Preparation: Dissolve the adduct in a solvent (e.g., acetonitrile).

Light Irradiation: Expose the solution to visible light (e.g., LED light).

Reaction: Investigate the photocatalytic activity by monitoring the transformation of organic substrates (e.g., C-C bond formation, oxidation reactions).

Results: The adduct’s photocatalytic properties enable green and sustainable synthetic routes, reducing the need for harsh reagents and high-energy processes .

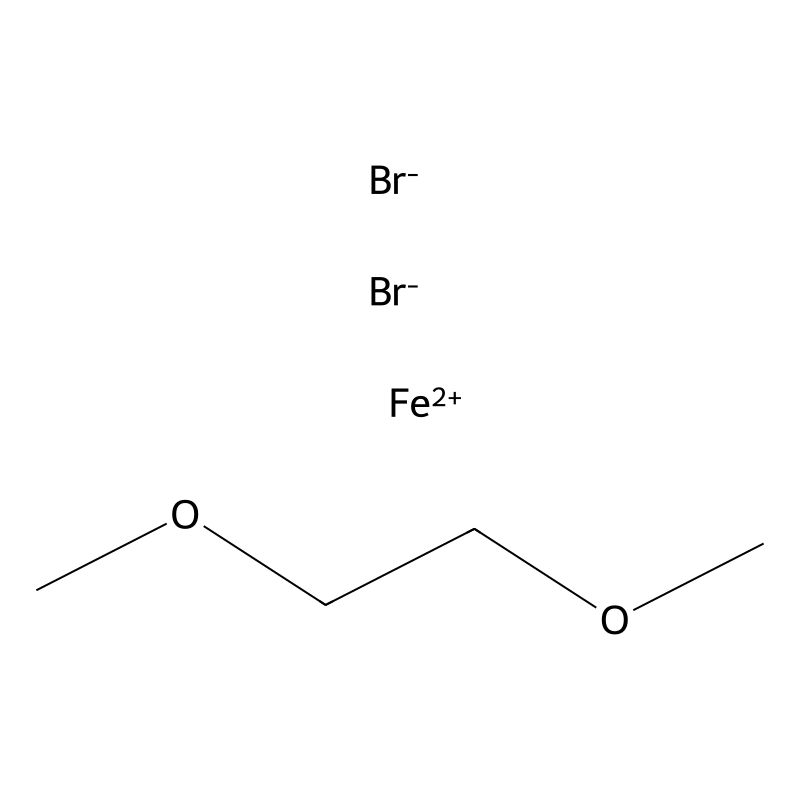

Dibromoiron;1,2-dimethoxyethane is an organometallic compound characterized by its coordination of iron with bromine in the presence of 1,2-dimethoxyethane. It typically appears as a blue powder and has a molecular weight of approximately 308.86 g/mol. This compound is notable for its insolubility in water, which influences its applications in various chemical processes and research fields. The dimethoxyethane component serves as a solvent and ligand, enhancing the reactivity and stability of the iron center within the compound.

- Oxidation: The compound can be oxidized to form cobalt (III) complexes, which are useful in various catalytic applications.

- Reduction: It can also be reduced to yield cobalt (I) complexes, expanding its utility in synthetic chemistry.

- Substitution Reactions: The bromide ligands can be substituted with other ligands such as phosphines or amines, allowing for the formation of diverse coordination complexes.

These reactions are typically conducted under inert atmospheres to prevent oxidation and ensure product purity.

Dibromoiron;1,2-dimethoxyethane can be synthesized through a straightforward reaction involving cobalt (II) bromide and 1,2-dimethoxyethane. The synthesis process includes:

- Preparation: Dissolve cobalt (II) bromide in 1,2-dimethoxyethane under an inert atmosphere.

- Reaction Conditions: Stir the mixture at room temperature until the reaction is complete.

- Purification: The product can be purified through recrystallization or similar methods to achieve high purity levels.

Industrial production follows similar routes but on a larger scale, emphasizing stringent control over reaction conditions to ensure high yield and purity .

Dibromoiron;1,2-dimethoxyethane has various applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.

- Electrochemistry: The compound is utilized as a reagent in electrochemical studies.

- Material Science: It acts as a precursor for cobalt oxide films through metal-organic chemical vapor deposition processes.

- Photochemical Sensitization: Its role as a photochemical sensitizer is significant in various photo

Interaction studies involving dibromoiron;1,2-dimethoxyethane focus on its reactivity with various ligands and substrates. The ability of iron to switch between oxidation states allows it to participate in diverse redox reactions. The specific interactions depend on the ligands present and the reaction conditions employed.

Several compounds share similarities with dibromoiron;1,2-dimethoxyethane due to their structural or functional characteristics:

| Compound Name | Key Features |

|---|---|

| Cobalt (II) chloride; 1,2-dimethoxyethane | Used in catalysis; forms stable complexes |

| Cobalt (II) iodide; 1,2-dimethoxyethane | Similar reactivity; used in organic synthesis |

| Nickel (II) bromide; 1,2-dimethoxyethane | Exhibits catalytic properties similar to iron |

| Copper (II) bromide; 1,2-dimethoxyethane | Known for its role in catalyzing various organic reactions |

Uniqueness

Dibromoiron;1,2-dimethoxyethane is unique due to its specific combination of iron and bromide ligands, which imparts distinct reactivity and stability compared to other metal halides. Its ability to form stable complexes with various ligands and undergo redox reactions makes it particularly valuable in catalysis and material science applications.